molecular formula C21H22N6O B12169770 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B12169770
M. Wt: 374.4 g/mol
InChI Key: JFYSVTUUFOIUTO-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a complex organic compound that features a tetrazole ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. The indole moiety can interact with aromatic amino acids in proteins, potentially inhibiting enzyme activity or modulating protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide
  • N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(methyl)-1H-indol-3-yl]acetamide

Uniqueness

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is unique due to the presence of both a tetrazole ring and an indole moiety, which confer distinct chemical and biological properties. The methyl group on the tetrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C21H22N6O/c1-14(2)27-13-16(18-9-4-5-10-19(18)27)12-20(28)22-17-8-6-7-15(11-17)21-23-25-26(3)24-21/h4-11,13-14H,12H2,1-3H3,(H,22,28)

InChI Key

JFYSVTUUFOIUTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C

Origin of Product

United States

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